molecular formula C8H17NO B13253889 4-[(Cyclopropylmethyl)amino]butan-2-ol

4-[(Cyclopropylmethyl)amino]butan-2-ol

Cat. No.: B13253889
M. Wt: 143.23 g/mol
InChI Key: YFNABARQXMFZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Cyclopropylmethyl)amino]butan-2-ol is an organic compound with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . This compound features a cyclopropylmethyl group attached to an amino group, which is further connected to a butan-2-ol backbone. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopropylmethyl)amino]butan-2-ol typically involves the reaction of cyclopropylmethylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopropylmethyl)amino]butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines or alcohols.

Scientific Research Applications

4-[(Cyclopropylmethyl)amino]butan-2-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 4-[(Cyclopropylmethyl)amino]butan-2-ol is not well-documented. it is likely to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    Butan-2-ol: A simple alcohol with similar structural features but lacking the cyclopropylmethyl and amino groups.

    Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the butan-2-ol backbone.

    4-Aminobutan-2-ol: Similar backbone but lacks the cyclopropylmethyl group.

Uniqueness

4-[(Cyclopropylmethyl)amino]butan-2-ol is unique due to the presence of both the cyclopropylmethyl and amino groups attached to a butan-2-ol backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-(cyclopropylmethylamino)butan-2-ol

InChI

InChI=1S/C8H17NO/c1-7(10)4-5-9-6-8-2-3-8/h7-10H,2-6H2,1H3

InChI Key

YFNABARQXMFZPY-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1CC1)O

Origin of Product

United States

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